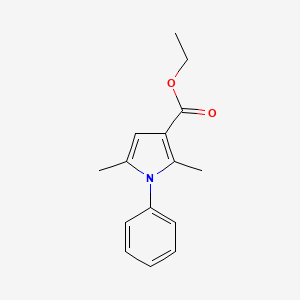

ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

概要

説明

OSM-S-31: は、アミノチエノピリミジン系に属する化合物です。この化合物のシリーズは、医薬品化学や創薬を含むさまざまな分野での潜在的な用途について研究されてきました。OSM-S-31は、そのユニークな化学構造と特性により、科学研究の対象となっています。

準備方法

合成ルートと反応条件: OSM-S-31の合成には、チエノピリミジン骨格の構築が含まれます。 この方法は、約50%の収率で実用的な収率を提供します。

工業的生産方法: OSM-S-31の特定の工業的生産方法は詳しく説明されていませんが、一般的なアプローチには、高収率と純度を確保するスケーラブルな合成ルートが含まれます。 自動合成および精製技術の使用は、大量の化合物を製造するために工業環境で一般的です。

化学反応の分析

Hydrolysis to Carboxylic Acid

The ester group undergoes alkaline hydrolysis to yield 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid. This reaction is critical for generating bioactive intermediates used in medicinal chemistry.

| Reaction Conditions | Reagents | Temperature/Time | Yield | Product |

|---|---|---|---|---|

| Alkaline hydrolysis in ethanol/water | 10% NaOH (20 mL), ethanol (20 mL) | Reflux, 3–4 hours | 95% | 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid |

Key Data:

-

Product Characterization :

Acid-Catalyzed Cyclization

The compound participates in cyclization reactions under acidic conditions to form complex pyrrole derivatives, such as tetrasubstituted pyrroles.

Mechanistic Insight :

-

The reaction involves condensation of 1,3-dicarbonyl compounds with primary amines, followed by TFA-catalyzed cyclization to form the pyrrole ring .

-

Substituents on the amine and dicarbonyl precursor dictate regioselectivity and yield .

Base-Promoted Cyclization

Under basic conditions, the compound acts as an intermediate in the synthesis of fused pyrrole systems.

| Reaction Conditions | Base | Temperature/Time | Yield | Product |

|---|---|---|---|---|

| Base-mediated cyclization | K₂CO₃ or NaOH | Room temperature | 70–83% | Tetrahydroindolone derivatives or 1,2,3,5-tetrasubstituted pyrroles |

Example Reaction :

-

Substrate : 2-(2-Bromoallyl)-cyclohexane-1,3-dione.

-

Outcome : Base-promoted cyclization yields tetrahydroindolone, demonstrating the utility of pyrrole esters in constructing polycyclic systems .

Functionalization of the Ester Group

The ethyl ester moiety can undergo transesterification or aminolysis, though direct experimental data for this compound is limited. Indirect evidence from analogous compounds suggests:

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Transesterification | Methanol, acid catalyst | Methyl ester derivative |

| Aminolysis | Ammonia or primary amines | Amide or substituted amide |

Note : While specific studies on this compound are sparse, the reactivity aligns with established ester chemistry .

Comparative Reactivity with Analogues

Structural analogs exhibit varied reactivity based on substitution patterns:

| Compound | Key Structural Difference | Reactivity Notes |

|---|---|---|

| Methyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate | Methyl ester vs. ethyl ester | Enhanced solubility in polar solvents |

| Ethyl 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | Non-aromatic pyrrole ring | Susceptible to ring-opening reactions |

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is utilized as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in developing drugs targeting neurological disorders, highlighting its importance in medicinal chemistry .

Case Study: Neurological Disorder Treatment

A study explored the synthesis of pyrrole derivatives, including this compound, which exhibited promising activity against certain neurological conditions. The modifications of the pyrrole structure were linked to enhanced bioactivity and selectivity towards specific biological targets .

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a building block in organic synthesis, facilitating the creation of complex molecules essential for producing fine chemicals and agrochemicals. Its unique structural features allow for various chemical transformations and functionalizations .

Data Table: Synthesis Pathways

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Acid-Catalyzed Cyclization | 1,3-Dicarbonyl compounds + Aniline | Acetic acid, 120°C, 18 hours | 83 |

| Alkylation | Ethyl 2-acetyl-4-oxopentanoate + Aniline | Under reflux | High |

| Functionalization | Ethyl 2,5-dimethyl-1H-pyrrole derivatives | Various reagents | Variable |

Material Science

Development of New Materials

In material science, this compound is explored for its potential in developing new polymers and coatings. Its chemical properties enhance material performance, making it suitable for applications in coatings that require durability and resistance to environmental factors .

Case Study: Polymer Coatings

Research has focused on incorporating pyrrole derivatives into polymer matrices to improve mechanical properties and thermal stability. The inclusion of this compound has been shown to enhance the overall performance of these materials under various conditions .

Biochemical Research

Studies on Enzyme Activity

The compound is also significant in biochemical research, particularly in studies related to enzyme activity and metabolic pathways. Its role as a substrate or inhibitor in enzyme reactions helps elucidate biological processes at the molecular level .

Data Table: Enzyme Inhibition Studies

| Enzyme Type | Inhibitor Used | IC50 (μM) |

|---|---|---|

| Uridine Diphosphate-N-Acetylglucosamine Pyrophosphorylase | This compound | TBD |

| Aldose Reductase | Pyrrole Derivatives | TBD |

作用機序

OSM-S-31の作用機序には、特定の分子標的との相互作用が含まれます。 主要な標的の1つは、熱帯熱マラリア原虫アスパラギンtRNA合成酵素(PfAsnRS)です。 OSM-S-31は、アスパラギン-tRNA複合体と共有結合性付加物を形成することにより、この酵素を阻害し、タンパク質翻訳をブロックし、アミノ酸飢餓応答を活性化します 。 このメカニズムは寄生虫酵素に非常に特異的であるため、OSM-S-31はマラリア治療薬の開発のための有望な候補です。

類似化合物との比較

類似化合物:

OSM-S-106: アミノチエノピリミジン系にある別の化合物で、熱帯熱マラリア原虫に対する強力な活性で知られています.

TCMDC-135294: 構造的に関連した化合物で、同様の生物学的活性があります。

OSM-S-31の独自性: OSM-S-31は、PfAsnRSとの特異的な相互作用と、共有結合性付加物を形成する能力により、他の類似化合物では見られないものです。 このユニークな作用機序により、OSM-S-31はさらなる研究開発のための貴重な化合物となっています。

他に質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください!

生物活性

Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (C15H17NO2) is an organic compound belonging to the pyrrole family, notable for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular structure of this compound features a pyrrole ring with ethyl and phenyl substituents, contributing to its unique chemical properties. The compound has a molecular weight of approximately 245.30 g/mol. Its structural characteristics enhance solubility and biological activity compared to simpler derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO2 |

| Molecular Weight | 245.30 g/mol |

| Structural Features | Pyrrole ring, ethyl group, phenyl group |

Antimicrobial Properties

Research indicates that compounds within the pyrrole family exhibit significant antimicrobial activities. This compound has shown effectiveness against various bacterial strains. A study reported its activity against both Gram-positive and Gram-negative bacteria, with notable zones of inhibition observed in vitro.

Table: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

The presence of the pyrrole ring is believed to enhance interaction with microbial targets, contributing to its antimicrobial efficacy .

Cytotoxic Effects

This compound also exhibits cytotoxic properties against various cancer cell lines. Studies have demonstrated that it can inhibit cell proliferation in vitro, with IC50 values comparable to established chemotherapeutic agents.

Table: Cytotoxic Activity

| Cell Line | IC50 (µM) |

|---|---|

| A431 (human epidermoid carcinoma) | 25 |

| HT29 (human colorectal carcinoma) | 30 |

| Jurkat (human T lymphocyte) | 20 |

The structure-activity relationship (SAR) analysis suggests that the dimethyl substitution on the pyrrole ring enhances cytotoxic activity by promoting hydrophobic interactions with cellular targets .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives. Notably:

- Synthesis Methods : Various synthetic routes have been explored to produce this compound efficiently. These methods include cyclization reactions and condensation with acetophenone derivatives .

- Pharmacological Evaluation : In a recent study, derivatives of this compound were tested for their antimicrobial and anticancer activities. Compounds showed promising results against multiple pathogens and cancer cell lines .

特性

IUPAC Name |

ethyl 2,5-dimethyl-1-phenylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-4-18-15(17)14-10-11(2)16(12(14)3)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBCSWPBLZPWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1)C)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372446 | |

| Record name | Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

76546-68-4 | |

| Record name | Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。